Vanilloin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Vanillin is widely used in the food, fragrance, and pharmaceutical industries due to its pleasant scent and flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillin can be synthesized through several methods:

Guaiacol Method: This method involves the methylation of catechol to form guaiacol, which is then converted to vanillin through oxidation.

Lignin Method: Lignin, a byproduct of the paper industry, can be oxidized to produce vanillin.

Eugenol Method: Eugenol, derived from clove oil, can be oxidized to produce vanillin.

Industrial Production Methods

Industrial production of vanillin primarily relies on the guaiacol and lignin methods due to their cost-effectiveness and scalability. The guaiacol method involves the use of petrochemicals, while the lignin method is more environmentally friendly as it uses renewable resources .

Chemical Reactions Analysis

Types of Reactions

Vanillin undergoes various chemical reactions, including:

Oxidation: Vanillin can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.

Reduction: Vanillin can be reduced to vanillyl alcohol using reducing agents like sodium borohydride.

Substitution: Vanillin can undergo electrophilic substitution reactions due to the presence of an aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Acetic anhydride, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Vanillic acid.

Reduction: Vanillyl alcohol.

Substitution: Acetylated derivatives of vanillin.

Scientific Research Applications

Vanillin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antioxidant and antimicrobial properties.

Medicine: Investigated for its potential neuroprotective and anticancer activities.

Industry: Used in the production of perfumes, flavorings, and pharmaceuticals.

Mechanism of Action

Vanillin exerts its effects through various mechanisms:

Antioxidant Activity: Vanillin scavenges reactive oxygen species (ROS) and inhibits oxidative stress.

Anti-inflammatory Activity: Vanillin inhibits the activation of inflammatory pathways.

Anticancer Activity: Vanillin induces apoptosis in cancer cells by disrupting mitochondrial function and redox homeostasis.

Comparison with Similar Compounds

Vanillin is often compared with other similar compounds:

Ethylvanillin: Similar to vanillin but has an ethoxy group instead of a methoxy group.

Eugenol: A precursor to vanillin, derived from clove oil.

Vanillic Acid: An oxidation product of vanillin, used in various chemical syntheses.

Vanillin stands out due to its unique combination of flavor, aroma, and wide range of applications in various industries.

Biological Activity

Vanillin, a phenolic compound primarily derived from vanilla beans, has garnered significant attention in recent years due to its diverse biological activities. This article explores the various pharmacological properties of vanillin, including its neuroprotective, antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by detailed research findings and case studies.

Overview of Biological Activities

Vanillin exhibits a broad spectrum of biological activities. Here is a summary of its key effects:

Neuroprotective Effects

Vanillin has been shown to protect neuronal cells in various models of neurodegeneration. A study indicated that vanillin significantly inhibited acetylcholinesterase (AChE) activity with an IC50 of 5.6 µg/mL, which is crucial for managing conditions like Alzheimer's disease . Furthermore, it demonstrated protective effects against oxidative stress induced by rotenone in SH-SY5Y neuroblastoma cells by modulating MAPK pathways and reducing reactive oxygen species (ROS) production .

Antioxidant Activity

Research highlights vanillin's potent antioxidant capabilities. It has been reported to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase while decreasing malondialdehyde (MDA) levels in animal models . This dual action not only mitigates oxidative damage but also supports overall cellular health.

Anti-inflammatory Properties

Vanillin's anti-inflammatory effects have been documented in both in vitro and in vivo studies. For instance, it inhibited the production of pro-inflammatory cytokines (IL-1β, IL-6) in microglial BV-2 cells exposed to lipopolysaccharides (LPS) . In animal models, vanillin administration reduced inflammation markers in conditions like chronic kidney disease .

Antimicrobial Effects

Vanillin has demonstrated significant antimicrobial properties against various bacteria. It enhances the efficacy of antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . This property positions vanillin as a potential adjunct therapy in combating antibiotic resistance.

Anticancer Potential

The anticancer properties of vanillin have been explored through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of cell proliferation. Studies have shown that vanillin can downregulate oncogenic pathways while upregulating tumor suppressor genes . Its ability to bind DNA may also contribute to its anticancer effects by interfering with replication processes .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a rodent model of Parkinson's disease induced by rotenone, vanillin treatment significantly reduced dopaminergic neuron loss and improved behavioral outcomes. The study highlighted that co-treatment with vanillin decreased the expression of apoptotic markers and restored mitochondrial function .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial activity of vanillin derivatives found that these compounds effectively inhibited bacterial growth and biofilm formation in MRSA strains. The results suggest that vanillin could be developed into a novel antimicrobial agent or used to enhance existing antibiotics .

Properties

IUPAC Name |

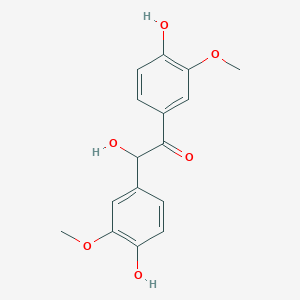

2-hydroxy-1,2-bis(4-hydroxy-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,15,17-19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPJTPYPQZUQPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)C2=CC(=C(C=C2)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-23-0 |

Source

|

| Record name | Vanilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.